N-Allyl-4,6-dichloropyrimidin-5-amine
Overview
Description
N-Allyl-4,6-dichloropyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
The synthesis of N-Allyl-4,6-dichloropyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with allylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-Allyl-4,6-dichloropyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Allyl-4,6-dichloropyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and nucleoside analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Allyl-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
N-Allyl-4,6-dichloropyrimidin-5-amine can be compared with other similar compounds, such as:
5-Amino-4,6-dichloropyrimidine: This compound is also a pyrimidine derivative and is used in the synthesis of nucleoside analogs.
4,6-Dichloropyrimidine: This is a precursor to this compound and is used in various chemical reactions to produce other pyrimidine derivatives.
The uniqueness of this compound lies in its allyl group, which provides additional reactivity and potential for further functionalization.
Properties
IUPAC Name |
4,6-dichloro-N-prop-2-enylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-2-3-10-5-6(8)11-4-12-7(5)9/h2,4,10H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMWGTCYXNNWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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